

Losartan Azide Analysis: A Technical Support Center

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Compound of Interest

Compound Name: *Losartan azide*

Cat. No.: *B10830609*

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Welcome to the technical support center for the analysis of azide impurities in losartan. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are azide impurities in losartan and why are they a concern?

A1: Azide impurities are potentially mutagenic compounds that can form during the synthesis of sartan drugs that contain a tetrazole ring, such as losartan.[1][2][3] The primary concern is their potential to damage DNA, which may increase the long-term risk of cancer with prolonged exposure.[4][5] Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and Health Canada have issued alerts and recalls for sartan medications found to contain unacceptable levels of these impurities.[1][6]

Q2: Which specific azide impurities are commonly found in losartan?

A2: Several azide impurities have been identified. The most notable include:

- 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT): An impurity that can form during the synthesis of various sartan drugs.[2][3]
- 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC): Another common process-related impurity.[1]

- Losartan Azido Impurity (AMBBT/AZLS): Specifically, 5-[4'-(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole, which has been detected in losartan potassium.[2][4][7]
- 5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole (AZIM): An intermediate that can also be present as an impurity.

Q3: What are the regulatory limits for these impurities?

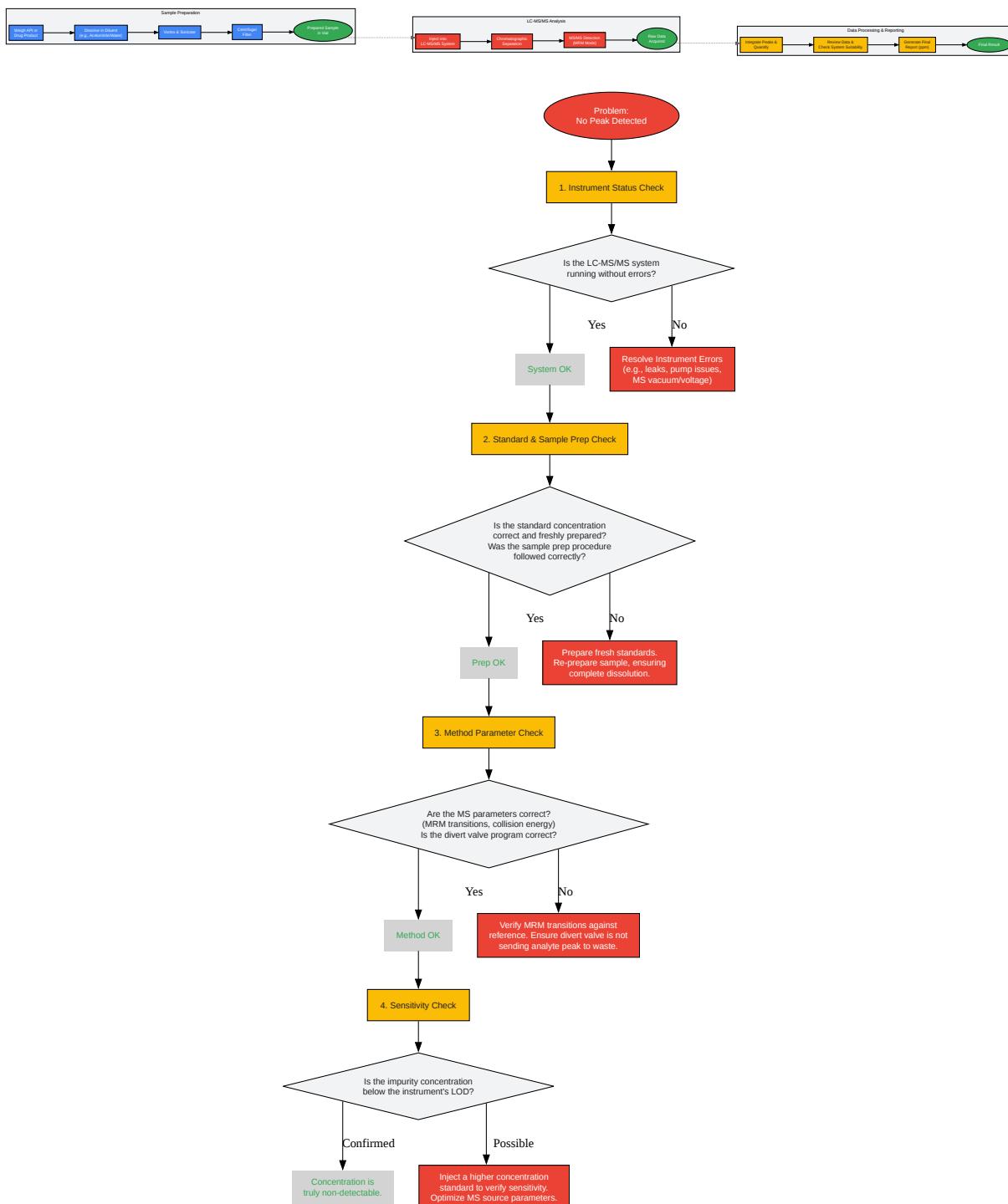
A3: Due to their mutagenic potential, azide impurities are often controlled at or below the Threshold of Toxicological Concern (TTC). The TTC for a mutagenic impurity is typically 1.5 µg per person per day, as per the ICH M7 guideline.[2] This daily intake limit is then used to calculate the permissible concentration (in ppm) in the active pharmaceutical ingredient (API) based on the maximum daily dose of the drug.

Q4: How are these azide impurities formed?

A4: Azide impurities typically form during the synthesis of the tetrazole ring in the losartan molecule. This process often uses azide reagents, such as sodium azide.[4][5] If process intermediates containing reactive groups (like a bromomethyl group) are carried over, they can react with the azide source to form these unwanted byproducts.[4]

Analytical Workflow & Methodology

The general workflow for analyzing azide impurities in losartan involves sample preparation, chromatographic separation, and detection, followed by data analysis and reporting.



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